

Application Notes and Protocols for NMR Spectroscopic Analysis of Wittifuran X

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Wittifuran X, a 2-arylbenzofuran derivative isolated from the stem bark of Morus wittiorum, represents a class of natural products with potential therapeutic applications.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This document provides detailed application notes and standardized protocols for the NMR analysis of Wittifuran X, intended to guide researchers in obtaining high-quality, reproducible data for structural confirmation, characterization, and further development.

Chemical Structure

Wittifuran X

Molecular Formula: C15H12O5

Molecular Weight: 272.25 g/mol

Class: 2-Arylbenzofuran

Quantitative NMR Data Summary



The following table summarizes the ¹H and ¹³C NMR spectral data for **Wittifuran X**, as reported in the literature. This data is crucial for the verification of the compound's identity and purity.

Table 1: ¹H and ¹³C NMR Data for Wittifuran X (in CD₃OD)

Position	¹Η Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
2	-	158.0
3	7.08 (s)	103.4
3a	-	116.3
4	7.14 (s)	103.4
5	-	146.7
6	-	146.4
7	6.92 (s)	98.4
7a	-	156.4
1'	-	132.8
2'	6.89 (d, J=2.2 Hz)	106.0
3'	-	159.5
4'	6.35 (t, J=2.2 Hz)	102.8
5'	-	159.5
6'	6.89 (d, J=2.2 Hz)	106.0
5-OCH₃	3.89 (s)	56.9

Chemical shifts are referenced to the solvent signal. Coupling constants (J) are in Hertz (Hz).

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality NMR spectra of **Wittifuran X**.



Sample Preparation

- Compound Purity: Ensure the Wittifuran X sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectra. Purity can be assessed by HPLC or LC-MS.
- Sample Weighing: Accurately weigh 1-5 mg of Wittifuran X directly into a clean, dry NMR tube.
- Solvent Selection: Deuterated methanol (CD₃OD) is a suitable solvent for dissolving
 Wittifuran X and for subsequent NMR analysis. Other deuterated solvents like DMSO-d₆ or acetone-d₆ may also be used depending on the experimental requirements.
- Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.
- Homogenization: Vortex the NMR tube for 30 seconds to ensure complete dissolution of the sample. If necessary, gentle sonication can be used to aid dissolution.
- Transfer: If the sample was weighed externally, carefully transfer the solution to the NMR tube using a clean glass pipette.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

¹H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Temperature: 298 K (25 °C).
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): 16 ppm (centered around 6 ppm).



• Transmitter Frequency Offset (o1p): Centered on the aromatic region.

¹³C NMR Spectroscopy:

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- Temperature: 298 K (25 °C).
- Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): 240 ppm (centered around 120 ppm).

2D NMR Spectroscopy (for complete structural assignment):

- COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons
 and connecting different spin systems.

Data Processing and Analysis

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation.
- Phasing and Baseline Correction: Manually phase the transformed spectra and apply a baseline correction to ensure accurate integration and peak picking.
- Referencing: Reference the spectra to the residual solvent peak (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).



- Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H
 NMR spectrum to determine the relative number of protons.
- Interpretation: Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to the structure of **Wittifuran X**.

Visualizations Experimental Workflow

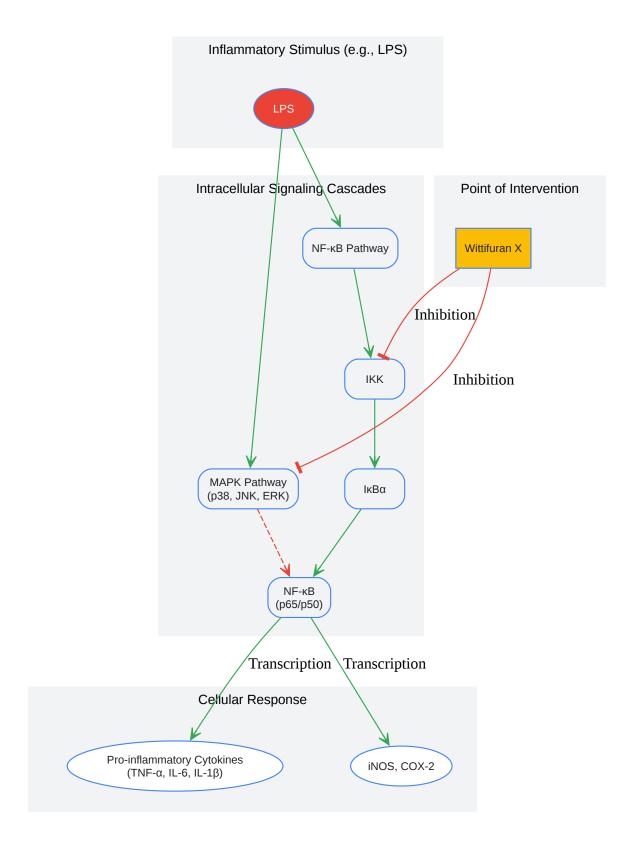
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of **Wittifuran X**.

Caption: NMR analysis workflow for Wittifuran X.

Hypothetical Signaling Pathway Investigation

Compounds from Morus species, including 2-arylbenzofurans, have been reported to exhibit anti-inflammatory and antioxidant activities.[3][6] A potential mechanism for these effects involves the modulation of key inflammatory and antioxidant signaling pathways. NMR can be a powerful tool to study the interaction of **Wittifuran X** with protein targets within these pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated.





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Caption: Hypothetical anti-inflammatory signaling pathway.



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